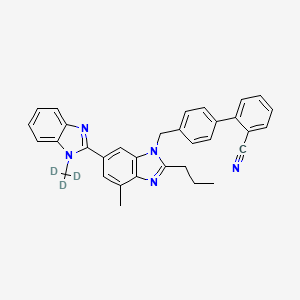

2-Descarboxy-2-cyano Telmisartan-d3

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[4-[[4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29N5/c1-4-9-31-36-32-22(2)18-26(33-35-28-12-7-8-13-29(28)37(33)3)19-30(32)38(31)21-23-14-16-24(17-15-23)27-11-6-5-10-25(27)20-34/h5-8,10-19H,4,9,21H2,1-3H3/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEVZYAEXURSHX-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4CC5=CC=C(C=C5)C6=CC=CC=C6C#N)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H29N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Characterization and Method Development

Spectroscopic Analysis for Structural Elucidation of 2-Descarboxy-2-cyano Telmisartan-d3

Spectroscopic techniques are indispensable tools for the unambiguous identification and structural confirmation of complex organic molecules. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) spectroscopy, and UV-Visible spectroscopy provides a comprehensive understanding of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H NMR) for Deuterium (B1214612) Localization and Structural Confirmation

¹H and ¹³C NMR Spectroscopy: The ¹H and ¹³C NMR spectra of this compound are expected to be nearly identical to its non-deuterated counterpart, with the key difference being the absence of the proton signal corresponding to the deuterated methyl group. The chemical shifts in the ¹³C NMR spectrum for the carbon atom bearing the deuterium atoms will exhibit a characteristic triplet multiplicity due to C-D coupling and a slight upfield shift.

²H NMR Spectroscopy: Deuterium (²H) NMR spectroscopy provides direct evidence of the location of the deuterium label. A single resonance in the ²H NMR spectrum confirms the presence of deuterium atoms on the methyl group attached to the benzimidazole (B57391) ring system.

Detailed Research Findings:

While a specific Certificate of Analysis for this compound is not publicly available, representative ¹H and ¹³C NMR data for the non-deuterated analogue, 2-Descarboxy-2-cyano Telmisartan (B1682998), have been reported and are presented below. The absence of the N-methyl proton signal in the ¹H NMR spectrum and the altered multiplicity and chemical shift of the corresponding carbon in the ¹³C NMR spectrum would be the definitive indicators of successful deuteration.

Table 1: Representative ¹H NMR Data for 2-Descarboxy-2-cyano Telmisartan

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.80 - 7.20 | m | 15H | Aromatic-H |

| 5.50 | s | 2H | -CH₂- |

| 3.80 | s | 3H | N-CH₃ |

| 2.80 | t | 2H | -CH₂-CH₂-CH₃ |

| 2.65 | s | 3H | Ar-CH₃ |

| 1.75 | m | 2H | -CH₂-CH₂-CH₃ |

Table 2: Representative ¹³C NMR Data for 2-Descarboxy-2-cyano Telmisartan

| Chemical Shift (ppm) | Assignment |

|---|---|

| 160.5 | C=N (benzimidazole) |

| 155.0 | C=N (benzimidazole) |

| 143.0 - 110.0 | Aromatic-C |

| 118.0 | -C≡N |

| 47.0 | -CH₂- |

| 32.0 | N-CH₃ |

| 30.0 | -CH₂-CH₂-CH₃ |

| 22.0 | -CH₂-CH₂-CH₃ |

| 17.0 | Ar-CH₃ |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

HRMS is a critical technique for determining the precise molecular weight of a compound and, consequently, its elemental composition. This is particularly important for isotopically labeled compounds like this compound.

Accurate Mass Determination: The high-resolution mass spectrum of this compound will show a molecular ion peak corresponding to its exact mass, which is approximately 3 atomic mass units higher than the non-deuterated analogue due to the presence of three deuterium atoms.

Elemental Composition: By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the elemental formula of the molecule, including the number of deuterium atoms.

Detailed Research Findings:

Based on the molecular formula C₃₃H₂₆D₃N₅, the calculated exact mass of the protonated molecule [M+H]⁺ of this compound is 499.2790 amu. In contrast, the calculated exact mass of the protonated non-deuterated analogue [M+H]⁺ (C₃₃H₂₉N₅) is 496.2601 amu. HRMS analysis would be expected to yield an experimental mass that is in close agreement with the calculated value, typically within a few parts per million (ppm).

Table 3: HRMS Data for Protonated 2-Descarboxy-2-cyano Telmisartan

| Parameter | Value |

|---|---|

| Molecular Formula | C₃₃H₃₀N₅⁺ |

| Calculated m/z | 496.2496 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands for its key functional groups.

Key Functional Groups:

Nitrile (C≡N): A sharp, medium-intensity absorption band is expected in the region of 2220-2260 cm⁻¹.

Aromatic C-H: Stretching vibrations typically appear above 3000 cm⁻¹.

Aliphatic C-H: Stretching vibrations are observed just below 3000 cm⁻¹.

C=N and C=C: Stretching vibrations within the benzimidazole and phenyl rings will be present in the 1450-1650 cm⁻¹ region.

C-D: The C-D stretching vibrations of the deuterated methyl group are expected to appear at a lower frequency (around 2100-2200 cm⁻¹) compared to C-H stretching vibrations.

Detailed Research Findings:

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~3050 | Aromatic C-H stretch |

| ~2960 | Aliphatic C-H stretch |

| ~2230 | C≡N stretch |

| ~2150 | C-D stretch |

UV-Visible Spectroscopy for Chromophore Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems and chromophores. The benzimidazole and biphenyl (B1667301) nitrile moieties in this compound constitute its principal chromophores.

Expected Absorption Maxima: The UV-Vis spectrum, typically recorded in a solvent such as methanol (B129727) or acetonitrile (B52724), is expected to show absorption maxima (λmax) in the ultraviolet region, characteristic of the extensive π-electron system of the molecule. The deuteration is not expected to significantly alter the UV-Vis spectrum.

Detailed Research Findings:

The UV spectrum of the parent drug, Telmisartan, in methanol typically shows absorption maxima around 230 nm and 296 nm. It is anticipated that this compound will exhibit a similar UV profile due to the presence of the same core chromophoric systems.

Table 5: Expected UV-Visible Absorption Data for this compound

| Solvent | Expected λmax (nm) |

|---|

Chromatographic Methodologies for Purity Assessment and Quantification in Research Samples

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of chemical compounds and for quantifying them in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust and reliable HPLC method is crucial for the quality control of this compound. A reversed-phase HPLC method is typically employed for the analysis of Telmisartan and its related impurities.

Method Parameters:

Column: A C18 or C8 stationary phase is commonly used, providing good retention and separation of the nonpolar analytes.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer with an acidic pH) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve optimal separation of the main compound from any potential impurities.

Detection: UV detection at a wavelength where the analyte exhibits significant absorbance, such as 230 nm or 296 nm, is typically employed. ijprajournal.com

Flow Rate and Column Temperature: These parameters are optimized to ensure good peak shape, resolution, and a reasonable run time.

Detailed Research Findings:

Several HPLC methods have been developed for the analysis of Telmisartan and its impurities. ijprajournal.com A suitable starting point for the analysis of this compound would be a gradient method using a C8 column with a mobile phase consisting of a phosphate buffer (pH adjusted to the acidic range) and acetonitrile. ijprajournal.com The gradient would typically start with a lower percentage of acetonitrile and gradually increase to elute the more retained components.

Table 6: Representative HPLC Method Parameters for the Analysis of Telmisartan Impurities | Parameter | Condition | | :--- | :--- | | Column | C8, 150 mm x 4.6 mm, 3.5 µm | | Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate (pH 3.5) | | Mobile Phase B | Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 30 | | | 20 | 70 | | | 25 | 70 | | | 26 | 30 | | | 30 | 30 | | Flow Rate | 1.0 mL/min | | Detection | 230 nm | | Column Temperature | 30 °C | | Injection Volume | 10 µL |

This method would be validated for specificity, linearity, accuracy, precision, and robustness to ensure its suitability for the intended purpose of purity assessment and quantification of this compound in research samples.

Gas Chromatography (GC) Applications

While HPLC is the predominant technique for the analysis of Telmisartan and its non-volatile impurities, Gas Chromatography (GC) can be a valuable tool for the analysis of volatile impurities that may be present in the drug substance or arise from the manufacturing process. The United States Food and Drug Administration (FDA) has developed a headspace GC-MS method for the detection of nitrosamine (B1359907) impurities in sartan-type drugs. thermofisher.com However, for a non-volatile and thermally labile compound like "this compound," direct GC analysis is generally not feasible without derivatization. Derivatization would be required to increase its volatility and thermal stability, but this adds complexity to the sample preparation process and may introduce variability.

Supercritical Fluid Chromatography (SFC) Investigations

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. researchgate.netteledynelabs.com SFC can be considered a hybrid of gas and liquid chromatography and offers several advantages, including faster analysis times, reduced organic solvent consumption, and unique selectivity. teledynelabs.comtwistingmemoirs.com

For the analysis of "this compound" and other sartan-related compounds, SFC could offer a valuable alternative to HPLC, particularly for chiral separations or for achieving different selectivity in impurity profiling. researchgate.net The use of modifiers, such as methanol or other polar solvents, with the supercritical CO2 allows for the analysis of a wide range of compounds with varying polarities. twistingmemoirs.com While specific applications of SFC for "this compound" are not widely reported, the technique's potential for high-throughput analysis and its green chemistry advantages make it an area of interest for future method development. twistingmemoirs.com

Application as an Internal Standard in Quantitative Analytical Assays

Deuterium-labeled compounds, such as "this compound," are ideal internal standards for quantitative analysis by mass spectrometry. lumiprobe.com An internal standard is a compound that is added in a known amount to the sample and is used to correct for variations in sample preparation and instrument response.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Validation

The use of "this compound" as an internal standard in an LC-MS/MS method for the quantification of the corresponding non-deuterated impurity requires rigorous validation to ensure the reliability of the results. The validation is typically performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the FDA.

A validated LC-MS/MS method would involve the following key parameters:

Specificity and Selectivity: The method must be able to unequivocally differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity: The response of the instrument should be directly proportional to the concentration of the analyte over a defined range.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements. Both are assessed at multiple concentration levels.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Recovery: The extraction efficiency of the analytical method is determined by comparing the response of the analyte from an extracted sample to the response of a standard solution.

Matrix Effect: This evaluates the effect of co-eluting substances from the sample matrix on the ionization of the analyte and internal standard.

Stability: The stability of the analyte and internal standard is assessed under various conditions, including in the analytical solution and during storage.

For the quantification of Telmisartan in biological fluids, LC-MS/MS methods have been developed and validated, often employing a deuterated analog of Telmisartan (Telmisartan-d3) as the internal standard. researchgate.net These methods demonstrate excellent sensitivity and selectivity. nih.govnih.gov A similar validation process would be required for a method using "this compound" as an internal standard for the quantification of its non-deuterated counterpart.

Table 3: Key Validation Parameters for LC-MS/MS Methods

| Validation Parameter | Description |

| Specificity/Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. |

| Linearity | Proportionality of the instrument response to the analyte concentration. |

| Accuracy | Closeness of the measured value to the true value. |

| Precision | Degree of scatter between a series of measurements. |

| LOD/LOQ | Lowest concentration that can be reliably detected/quantified. |

| Recovery | Efficiency of the extraction process. |

| Matrix Effect | Influence of the sample matrix on the ionization of the analyte. |

| Stability | Stability of the analyte under various conditions. |

Selection of Ionization Techniques (ESI, APCI)

The choice of ionization technique is critical for achieving optimal sensitivity in mass spectrometry. For Telmisartan and its analogs, which are moderately polar molecules, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.

Electrospray Ionization (ESI): This soft ionization technique is well-suited for polar and thermally labile molecules. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. ESI is frequently the preferred method for analyzing Telmisartan in complex biological matrices like human plasma, often operating in positive ionization mode for good signal intensity. nih.govbioline.org.br Several studies have demonstrated that a good response for Telmisartan can be achieved in positive ionization mode. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more suitable for less polar and more volatile analytes. While ESI is more commonly reported for Telmisartan, APCI can serve as a complementary technique, particularly if matrix effects suppress the ESI signal. ugent.be A liquid chromatography method using APCI coupled with tandem mass spectrometry (LC/APCI-MS/MS) has been successfully developed for the determination of Telmisartan in human plasma. researchgate.net

The selection between ESI and APCI is often determined empirically during method development to identify which source provides the best signal-to-noise ratio for the specific analyte and matrix.

Tandem Mass Spectrometry (MS/MS) Fragmentation Patterns for Selectivity

Tandem mass spectrometry (MS/MS) is a powerful technique that enhances selectivity by monitoring a specific fragmentation pathway of an analyte. ijcap.in In an MS/MS experiment, a precursor ion (the ionized molecule of interest) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion (a fragment of the precursor) is selected in the second mass analyzer. ijcap.inwikipedia.org This process, known as a "transition," is highly specific to the chemical structure of the analyte. wikipedia.orgcuni.cz

For Telmisartan, the protonated molecule is often selected as the precursor ion. The fragmentation pattern is then studied to identify unique and stable product ions. Monitoring these specific transitions allows for the accurate detection of Telmisartan and its impurities even in complex mixtures, as it is unlikely that other co-eluting compounds will have the same precursor ion, product ion, and retention time. researchgate.net

Several studies have identified key MS/MS transitions for Telmisartan, which are crucial for its selective quantification.

| Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| 515.2 | 276.2 | Positive ESI nih.govbioline.org.brresearchgate.net |

| 515.27 | 276.13 | Positive ESI bioline.org.br |

| 513.56 | 469.19 | Positive ESI ijbpas.com |

| 513.0 | 469.4 | Negative ESI nih.gov |

This high degree of selectivity is a hallmark of MS/MS-based methods in pharmaceutical analysis. ijcap.in

Optimization of Multiple Reaction Monitoring (MRM) Transitions

Multiple Reaction Monitoring (MRM) is the application of tandem mass spectrometry for quantitative analysis. wikipedia.orgnih.gov To achieve the highest sensitivity, it is essential to optimize the parameters for each MRM transition, primarily the collision energy (CE) and other source-dependent parameters like cone voltage (CV) or declustering potential (DP). cuni.cznih.gov

The optimization process typically involves:

Infusion of a standard solution: A solution of the pure analyte, such as this compound, is infused directly into the mass spectrometer.

Precursor Ion Selection: The mass spectrometer is tuned to the mass of the protonated (or deprotonated) molecule.

Collision Energy Ramp: While monitoring the product ions, the collision energy is varied across a range. The optimal CE is the value that produces the most intense and stable signal for the desired product ion. mdpi.com

Source Parameter Optimization: Other parameters, like cone voltage, are similarly optimized to ensure efficient ion transmission from the source to the analyzer. nih.gov

This optimization is critical because suboptimal parameters can lead to poor fragmentation or inefficient ion transmission, resulting in significantly reduced sensitivity. nih.govnih.gov Automated software tools and workflows are often used to streamline the optimization of multiple MRM transitions for high-throughput analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While Liquid Chromatography-Mass Spectrometry (LC-MS) is the predominant technique for analyzing Telmisartan and its impurities, Gas Chromatography-Mass Spectrometry (GC-MS) may have limited applications. GC-MS is best suited for volatile and thermally stable compounds. Telmisartan and its analogs are large, complex molecules with low volatility, making them generally unsuitable for direct GC-MS analysis without derivatization.

The Human Metabolome Database contains a predicted GC-MS spectrum for non-derivatized Telmisartan, which should be used only as a theoretical guide, as it requires experimental confirmation. hmdb.ca For certain types of impurities in sartan-type drugs, specialized GC-MS systems may be employed, though this is not the standard approach for compounds like 2-Descarboxy-2-cyano Telmisartan. thermofisher.com

Development of Robust Analytical Methods for Telmisartan and its Analogs/Impurities

The development of robust and validated analytical methods is a regulatory requirement for ensuring the quality and consistency of pharmaceutical products. chemmethod.comsynthinkchemicals.com For Telmisartan and its impurities, reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) methods are commonly developed. chemmethod.comchemmethod.comglobalresearchonline.net

Key components of a robust analytical method include:

Column: C8 or C18 columns are frequently used to provide the necessary hydrophobic interaction for separating Telmisartan from its more or less polar impurities. chemmethod.comchemmethod.com

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (often containing an acid like trifluoroacetic acid or a phosphate buffer) and an organic solvent like acetonitrile or methanol. chemmethod.comchemmethod.comijprajournal.com A gradient elution is often employed to effectively separate a wide range of impurities with different polarities. chemmethod.com

Detection: UV detection is common for routine quality control, with a wavelength set around 230 nm or 290 nm. chemmethod.comchemmethod.comglobalresearchonline.net For higher sensitivity and specificity, and for impurity identification, mass spectrometry detection is used.

Validation: Methods are validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). chemmethod.comchemmethod.comijprajournal.com

The use of a deuterated internal standard like this compound is particularly valuable in LC-MS methods. clearsynth.com Because it is chemically identical to the analyte of interest but has a different mass, it co-elutes and experiences the same ionization effects, allowing it to accurately correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantification.

Impurity Profiling and Characterization in Pharmaceutical Research

Impurity profiling is the identification, structural elucidation, and quantification of impurities in an active pharmaceutical ingredient (API) and its final dosage form. researchgate.net This process is a critical component of drug development and manufacturing, as impurities can impact the safety and efficacy of the drug product. chemmethod.com Regulatory bodies like the ICH require stringent control over impurities. chemmethod.com

The process involves:

Detection: Using high-resolution analytical techniques to detect all potential impurities.

Identification and Characterization: Isolating the impurity (e.g., by preparative HPLC) and using spectroscopic techniques like NMR and Mass Spectrometry to determine its chemical structure. researchgate.netresearchgate.net

Quantification: Developing and validating analytical methods to measure the levels of each impurity.

Control: Setting acceptance criteria for impurities based on safety data and regulatory guidelines.

Reference standards for known impurities are essential for this work, enabling accurate identification and quantification. synthinkchemicals.com

Identification of 2-Descarboxy-2-cyano Telmisartan as a Known Impurity of Telmisartan

2-Descarboxy-2-cyano Telmisartan is recognized as a known process-related impurity of Telmisartan. lgcstandards.comallmpus.comallmpus.com It is listed in the European Pharmacopoeia (EP) as "Telmisartan EP Impurity G". lgcstandards.comallmpus.comsynthinkchemicals.com Its structure is chemically similar to the parent drug, differing by the substitution of the carboxylic acid group with a nitrile (cyano) group.

The deuterated version, this compound, is a labeled analogue of this specific impurity. chemicalbook.compharmaffiliates.com It is not typically found in the drug product itself but is synthesized as a high-purity reference material. Its primary application is to serve as an internal standard for the accurate quantification of the non-labeled "Impurity G" during the quality control testing of Telmisartan API and finished products. chemicalbook.comclearsynth.com

Methodologies for Detection and Quantification of Impurities in API Research

The detection and quantification of impurities in Telmisartan, including its cyano analogs, necessitate the use of highly sensitive and specific analytical techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant methods employed for this purpose, often coupled with mass spectrometry (MS) for definitive identification.

Research into the impurity profiling of Telmisartan has led to the development of various stability-indicating HPLC methods. These methods are designed to separate the API from a multitude of potential impurities, including process-related impurities and degradation products. For instance, a reverse-phase HPLC (RP-HPLC) method might utilize a C18 column with a gradient elution program. The mobile phase typically consists of an aqueous component, often a buffer like potassium dihydrogen phosphate with a pH adjusted to around 3.0, and an organic modifier such as acetonitrile or methanol. Detection is commonly performed using a UV detector at a wavelength of approximately 230 nm.

For the trace-level quantification of impurities like this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice. This method offers superior sensitivity and selectivity, which is crucial for identifying and quantifying impurities that may be present at very low concentrations. The use of a deuterated internal standard, such as this compound, is a standard practice in LC-MS/MS quantification to ensure high accuracy and precision by compensating for matrix effects and variations in instrument response.

The following interactive data table summarizes typical parameters used in HPLC and LC-MS/MS methods for the analysis of Telmisartan and its impurities.

| Parameter | HPLC/UPLC | LC-MS/MS |

| Column | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 or equivalent (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 0.02 M KH2PO4, pH 3.5) | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile/Methanol | Acetonitrile/Methanol with 0.1% Formic acid |

| Elution Mode | Gradient | Gradient |

| Flow Rate | 1.0 - 1.5 mL/min | 0.2 - 0.5 mL/min |

| Detection | UV at ~230 nm | Tandem Mass Spectrometry (e.g., ESI+) |

| Internal Standard | Not always used | Deuterated analog (e.g., Telmisartan-d3) |

Degradation Pathway Analysis of Telmisartan Yielding Cyano Analogs

Forced degradation studies are essential for understanding the stability of a drug substance and for identifying potential degradation products that could form under various environmental conditions. Telmisartan has been shown to be susceptible to degradation under acidic, alkaline, and oxidative stress conditions. chemmethod.com While the formation of various degradants has been reported, the specific pathway leading to cyano analogs such as 2-Descarboxy-2-cyano Telmisartan is a critical area of investigation.

The formation of a nitrile (cyano) group in place of a carboxylic acid is not a typical hydrolytic degradation pathway. It is more likely to be a process-related impurity, potentially arising from a specific synthetic route where a nitrile-containing intermediate is used. For example, a synthetic pathway might involve the coupling of a benzimidazole intermediate with a biphenyl moiety that already contains a nitrile group. If the final hydrolysis step to convert the nitrile to a carboxylic acid is incomplete, 2-Descarboxy-2-cyano Telmisartan would be present as a process-related impurity.

Alternatively, under specific and potentially harsh degradation conditions, the carboxylic acid group of Telmisartan could theoretically be converted to a nitrile, although this is a chemically challenging transformation and less likely to occur under standard forced degradation conditions.

The table below outlines the typical stress conditions used in forced degradation studies of Telmisartan and the potential for the formation of cyano analogs.

| Stress Condition | Reagents and Conditions | Potential for Cyano Analog Formation |

| Acidic Hydrolysis | 0.1 M HCl, heat (e.g., 80°C) | Low; hydrolysis of other functional groups is more likely. |

| Alkaline Hydrolysis | 0.1 M NaOH, heat (e.g., 80°C) | Low; hydrolysis of other functional groups is more likely. |

| Oxidative Degradation | 3-30% H2O2, room temperature | Low; oxidation of the benzimidazole rings is more probable. |

| Thermal Degradation | Dry heat (e.g., 50-70°C) | Unlikely to form cyano analogs. |

| Photolytic Degradation | Exposure to UV or fluorescent light | Unlikely to directly form cyano analogs. |

It is important to note that 2-Descarboxy-2-cyano Telmisartan is also referred to as Telmisartan EP Impurity G in the European Pharmacopoeia, highlighting its significance as a known impurity that requires careful monitoring and control in the final drug substance.

Mechanistic and Pre Clinical in Vitro and in Vivo Animal Studies

In Vitro Metabolic Stability Assessment of 2-Descarboxy-2-cyano Telmisartan-d3

While specific experimental data on the metabolic stability of this compound is not extensively published, its stability can be inferred from the known metabolic pathways of its parent compound, Telmisartan (B1682998). As an internal standard, its primary requirement is to be metabolically stable enough to ensure consistent recovery during sample processing.

Microsomal Stability Studies (Liver Microsomes from Non-Human Species)

The metabolic stability of a compound is typically assessed by incubating it with liver microsomes from various species (e.g., rat, dog, monkey) and measuring its disappearance over time. For Telmisartan, the primary route of metabolism is glucuronidation. fda.gov Therefore, it is anticipated that this compound would exhibit high stability in microsomal preparations, as the modification at the carboxylic acid position would prevent the formation of the acylglucuronide metabolite. The deuterium (B1214612) labeling is not expected to significantly alter its metabolic profile in this context.

A hypothetical representation of microsomal stability data is presented below:

Table 1: Hypothetical In Vitro Microsomal Stability of this compound

| Species | Microsomal Protein (mg/mL) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Rat | 0.5 | > 60 | < 5.0 |

| Dog | 0.5 | > 60 | < 5.0 |

| Monkey | 0.5 | > 60 | < 5.0 |

Note: This table is illustrative and based on the expected high stability of the compound due to its chemical structure.

Enzyme Kinetics of Relevant Biotransformation Enzymes (e.g., UGTs, if applicable)

Telmisartan is extensively metabolized to its 1-O-acylglucuronide, a reaction primarily catalyzed by UGT1A3. nih.govnih.govhelsinki.fi Studies have shown that Telmisartan can also be a substrate for other UGT isoforms, including UGT1A1, UGT1A7, UGT1A8, and UGT1A9. helsinki.firesearchgate.net Furthermore, Telmisartan has been identified as a competitive inhibitor of several UGT enzymes. researchgate.net

Since this compound lacks the carboxylic acid group necessary for acylglucuronidation, it is not expected to be a substrate for UGT enzymes. This metabolic inertness is a desirable characteristic for an internal standard, as it will not be consumed by the same metabolic pathways as the analyte it is intended to quantify.

Identification of Potential Metabolic Pathways and Metabolites (non-human, in vitro)

The main metabolic pathway for Telmisartan in preclinical species and humans is the formation of an acylglucuronide. fda.gov Given that this compound is modified at the carboxylic acid group, this pathway is blocked. Other potential metabolic pathways for Telmisartan are minor. Therefore, it is anticipated that this compound would show minimal in vitro metabolism, with the primary component remaining the parent compound.

Role in Tracing Telmisartan Metabolism in Pre-clinical Animal Models

The primary application of this compound is as an internal standard in pharmacokinetic and metabolic studies of Telmisartan in animals. nih.govresearchgate.net

Application of Deuterated Analogs in Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animals

Deuterated analogs are considered the gold standard for internal standards in mass spectrometry-based bioanalysis. nih.govasm.org Their use is crucial in ADME studies for several reasons:

Co-elution: The deuterated standard co-elutes with the non-deuterated analyte during liquid chromatography, ensuring that both are subjected to the same matrix effects in the mass spectrometer. tandfonline.com

Correction for Variability: It accurately corrects for variability introduced during sample preparation, extraction, and injection. asm.org

Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard leads to more accurate and precise quantification of the analyte. nih.govnih.gov

In preclinical ADME studies of Telmisartan in species like rats and dogs, a deuterated standard such as this compound would be added to biological samples to enable robust quantification. fda.govnih.gov

Quantification of Telmisartan and its Metabolites in Animal Tissues and Biofluids using this compound as Internal Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying drugs and their metabolites in biological samples due to its high sensitivity and specificity. shimadzu.comlcms.czbioline.org.br In a typical assay, a known amount of this compound is added to animal plasma, urine, or tissue homogenates containing Telmisartan. nih.gov The samples are then processed, and the ratio of the mass spectrometric response of Telmisartan to that of this compound is used to determine the concentration of Telmisartan.

Table 2: Illustrative LC-MS/MS Parameters for Quantification of Telmisartan using a Deuterated Internal Standard

| Parameter | Telmisartan | This compound (Internal Standard) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 515.3 | 498.6 |

| Product Ion (m/z) | 276.2 | 276.2 (hypothetical common fragment) |

| Collision Energy (eV) | Optimized for fragmentation | Optimized for fragmentation |

| Dwell Time (ms) | 150 | 150 |

Note: The specific m/z values for the internal standard are based on its chemical formula. The product ion is hypothetical and would be determined experimentally.

This methodology allows for the development of highly sensitive and robust assays for pharmacokinetic studies in animals, enabling the determination of key parameters such as Cmax, AUC, and elimination half-life. nih.govnih.gov

Investigation of Metabolic Pathways in Specific Animal Species (e.g., rats, cats)

There is no available data from studies investigating the metabolic pathways of this compound in any animal species, including rats or cats. This deuterated analog is primarily synthesized for use as a stable isotope-labeled internal standard in analytical and pharmacokinetic studies of telmisartan. Its own metabolic fate has not been a subject of published research.

In Vitro Pharmacological Research and Ligand Binding Studies

No in vitro pharmacological research or ligand binding studies have been published specifically for this compound. The research in this area has been conducted on telmisartan and its non-deuterated analogs.

Receptor Binding Affinity Studies (e.g., AT1 receptor, PPARγ) of Analogs (if found to have activity)

There are no receptor binding affinity studies available for this compound. However, extensive research has been conducted on the parent compound, telmisartan.

Telmisartan is a potent antagonist of the angiotensin II type 1 (AT1) receptor with a high binding affinity. nih.govrndsystems.com Studies have shown that telmisartan has the strongest binding affinity to the AT1 receptor compared to several other angiotensin II receptor blockers (ARBs). nih.gov For instance, one study reported a dissociation half-life from the human AT1 receptor of 213 minutes for telmisartan, which was significantly longer than for other ARBs like olmesartan (B1677269) (166 minutes) and candesartan (B1668252) (133 minutes). nih.gov Another study determined the pKi value, a measure of binding affinity, for telmisartan to be 8.19 ± 0.04, indicating high affinity for the AT1 receptor. banglajol.info

In addition to its AT1 receptor antagonism, telmisartan is also a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). rndsystems.comnih.gov In vitro assays have demonstrated that telmisartan can activate PPARγ, an activity not shared to the same extent by all ARBs. researchgate.net This dual action is considered unique among ARBs and may contribute to its metabolic effects. nih.govresearchgate.net

Cellular Assay Development for In Vitro Activity Assessment (e.g., cell-based reporter assays)

No information exists on the development of cellular assays specifically for assessing the in vitro activity of this compound. Cell-based reporter assays have been developed and utilized to evaluate the activity of telmisartan, particularly its ability to activate PPARγ. researchgate.net These assays are crucial in understanding the molecular mechanisms of the parent compound.

Mechanistic Investigations at the Molecular Level (e.g., enzyme inhibition in vitro)

There are no published mechanistic investigations at the molecular level, such as in vitro enzyme inhibition studies, for this compound.

Research on telmisartan has explored its molecular mechanisms, including its effects on various enzymes and signaling pathways in rats with metabolic syndrome. nih.gov These studies have investigated its influence on enzymes like catalase and matrix metalloproteinase-9, as well as its interaction with signaling pathways such as the Hippo pathway. nih.gov

Subject: Generate English Article focusing solely on the chemical Compound “this compound”

Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

Computational Chemistry and Structural-Activity Relationship (SAR) Insights 5.1. Molecular Modeling and Docking Studies of 2-Descarboxy-2-cyano Telmisartan Analogs 5.1.1. Ligand-Protein Interactions with AT1 Receptor and PPARγ nih.gov 5.1.2. Prediction of Binding Modes and Affinities 5.2. Quantitative Structure-Activity Relationship (QSAR) Analysis for Telmisartan Derivatives europa.eunih.gov 5.2.1. Development of QSAR Models for Predicting Biological Activity or Metabolic Fate 5.2.2. Identification of Key Structural Descriptors Influencing Activity or Stability 5.3. Conformational Analysis and Molecular Dynamics Simulations

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.comwww.smolecule.comwww.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

### 5. Computational Chemistry and Structural-Activity Relationship (SAR) Insights

The exploration of telmisartan analogs, including the deuterated compound this compound, has been significantly advanced through the use of computational chemistry and structure-activity relationship (SAR) studies. These methodologies provide a molecular-level understanding of how structural modifications influence the biological activity and properties of these compounds.

#### 5.1. Molecular Modeling and Docking Studies of 2-Descarboxy-2-cyano Telmisartan Analogs

Molecular modeling and docking studies are pivotal in elucidating the interactions between telmisartan analogs and their biological targets. These computational techniques allow for the visualization and analysis of how these ligands fit into the binding sites of proteins, providing insights into the structural basis of their activity.

##### 5.1.1. Ligand-Protein Interactions with AT1 Receptor and PPARγ

Telmisartan and its derivatives are known to interact with at least two important receptors: the angiotensin II type 1 (AT1) receptor and the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govdrugbank.com Telmisartan acts as an antagonist to the AT1 receptor, a key component in the renin-angiotensin system that regulates blood pressure. drugbank.comnih.gov Concurrently, it functions as a partial agonist of PPARγ, a nuclear receptor involved in the regulation of glucose and lipid metabolism. nih.govdrugbank.com

Docking studies have been employed to understand the binding of telmisartan and its analogs to both the AT1 receptor and PPARγ. nih.govresearchgate.net For the AT1 receptor, these studies have helped to construct homology models and refine them through ligand-supported methods, leading to a better understanding of the antagonist binding site. researchgate.net Similarly, for PPARγ, docking studies have provided insights into how telmisartan analogs interact with the active pocket of this receptor. researchgate.net The modification of telmisartan has led to the development of imidazo-pyridine derivatives that exhibit dual activity, with IC50 values against the AT1 receptor ranging from 0.49 to 94.1 nM and EC50 values for partial PPARγ activation between 20 and 3640 nM. nih.govnih.gov

##### 5.1.2. Prediction of Binding Modes and Affinities

The binding affinity of various angiotensin II receptor blockers (ARBs) to the AT1 receptor has been compared, with telmisartan showing the strongest binding among those tested. nih.gov The dissociation rate constant for telmisartan was found to be 0.003248 min-1, corresponding to a half-life of 213 minutes. nih.gov

#### 5.2. Quantitative Structure-Activity Relationship (QSAR) Analysis for Telmisartan Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to develop models that correlate the chemical structure of compounds with their biological activity or metabolic fate. sysrevpharm.org This method is instrumental in drug design, allowing for the prediction of the properties of new chemical entities. sysrevpharm.org

##### 5.2.1. Development of QSAR Models for Predicting Biological Activity or Metabolic Fate

3D-QSAR models have been developed for telmisartan derivatives to understand their dual antagonistic activity at the AT1 receptor and partial agonism at PPARγ. nih.govnih.gov These models, often built using methods like Comparative Molecular Field Analysis (CoMFA), have demonstrated good predictive power. nih.govnih.gov For the AT1 receptor, a CoMFA model yielded a cross-validated q² of 0.553 and a non-cross-validated r² of 0.954, with a predictive r² for an external test set of 0.779. nih.govnih.gov For PPARγ, the model showed a q² of 0.503, an r² of 1.00, and a predictive r² of 0.604. nih.govnih.gov These statistical values indicate the robustness and predictive capability of the developed QSAR models. ukaazpublications.com

The development of such models typically involves several steps, including the selection of a set of compounds with known biological activities, calculation of molecular descriptors, and the use of statistical methods to establish a correlation between the descriptors and the activity. mdpi.com

##### 5.2.2. Identification of Key Structural Descriptors Influencing Activity or Stability

QSAR studies on telmisartan and its analogs have identified key structural features that influence their biological activity. nih.gov The basic 1-(biphenyl-4-ylmethyl)-1H-benzimidazole scaffold is considered an essential moiety. nih.gov SAR studies have revealed that for potent PPARγ activation, a carboxylic acid or tetrazole group at the C-2 position of the biphenyl (B1667301) is important. nih.gov Furthermore, an alkyl chain with a minimum of two carbon atoms at position 2 of the benzimidazole (B57391) core, a methyl group at position 4, and an additional benzimidazole at position 6 are determinants of potency. nih.gov The methyl group at position 1 of the benzimidazole also appears to contribute to the partial agonist activity. nih.gov

Contour maps generated from the 3D-QSAR models provide detailed information on the steric and electrostatic fields, highlighting the structural features crucial for biological activity. nih.govnih.gov This information is invaluable for the rational design of new, more potent dual AT1 antagonists and partial PPARγ agonists. nih.govresearchgate.netnih.gov

#### 5.3. Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. chemrxiv.org These methods provide insights into the flexibility of both the ligand and the receptor, which is crucial for understanding the binding process.

MD simulations have been utilized to study the conformational properties of telmisartan both in solution and at the binding site of the AT1 receptor. biointerfaceresearch.com These simulations can reveal the differential molecular interactions in various states, such as amorphous and crystalline forms, by analyzing factors like hydrogen bonding networks. chemrxiv.org For instance, studies have shown that the amorphous form of telmisartan can retain some molecular interactions, with a stronger but less populated hydrogen bonding network compared to its crystalline counterpart. chemrxiv.org

The process of MD simulation typically involves solvating the ligand-protein complex in a water box, applying a force field to describe the interatomic interactions, and then running the simulation for a specific duration (e.g., 100 ns) under controlled temperature and pressure. frontiersin.orgnih.gov These simulations can help to confirm the stability of the ligand-receptor complex and provide a more dynamic picture of the binding interactions than static docking studies alone. frontiersin.orgnih.gov

### Table of Compounds

Computational Chemistry and Structural Activity Relationship Sar Insights

In Silico Prediction of Physicochemical Properties Relevant to Research (e.g., logP, pKa, solubility profiles relevant to experimental design)

In silico predictions of physicochemical properties are essential for guiding experimental design, particularly for compounds like 2-Descarboxy-2-cyano Telmisartan (B1682998) that are used as analytical standards. The following data, predicted for the non-deuterated analogue 2-Descarboxy-2-cyano Telmisartan, provides crucial insights for laboratory use. lookchem.com The d3-labeling has a negligible impact on these parameters.

These predicted properties are vital for practical applications in a research setting:

logP (Lipophilicity) : The high predicted logP value of approximately 7.4 indicates that the compound is extremely lipophilic, or oil-loving, and has very poor solubility in water. lookchem.com This is a critical consideration for dissolving the compound for in vitro assays, requiring the use of organic solvents like DMSO. It also governs its behavior in chromatographic systems, suggesting strong retention in reversed-phase HPLC and weak retention in normal-phase systems.

pKa (Ionization Constant) : The predicted pKa of 4.99 suggests the molecule has a weakly acidic center, likely attributable to one of the nitrogen atoms in the benzimidazole (B57391) rings. lookchem.com This property is crucial when preparing buffered solutions for analysis or bioassays, as the pH of the medium will determine the charge state of the molecule, which in turn affects its solubility, stability, and interaction with other molecules.

Solubility : The predicted aqueous solubility is extremely low at 6 μg/L. lookchem.com This confirms the information derived from the logP value and highlights the challenges in preparing aqueous stock solutions. Experimental protocols must account for this by using appropriate co-solvents or solubilization techniques to achieve desired concentrations for testing. Studies on the parent compound telmisartan have explored methods like forming inclusion complexes to enhance its poor solubility. researchgate.net

Interactive Data Table: Predicted Physicochemical Properties of 2-Descarboxy-2-cyano Telmisartan

| Property | Predicted Value | Significance in Experimental Design |

| Molecular Formula | C33H29N5 | Defines the elemental composition. lookchem.comscbt.com |

| Molecular Weight | 495.627 g/mol | Essential for preparing solutions of known molarity. lookchem.com |

| logP | 7.438 | Indicates very high lipophilicity and poor aqueous solubility. lookchem.com |

| XLogP3 | 7.1 | A consensus logP value, confirming high lipophilicity. lookchem.com |

| pKa | 4.99 ± 0.10 | Predicts ionization behavior, affecting solubility and binding in different pH environments. lookchem.com |

| Water Solubility | 6 µg/L (at 20°C) | Confirms very low solubility, necessitating organic solvents for stock solutions. lookchem.com |

| Boiling Point | 775.1 ± 70.0 °C | Indicates high thermal stability. lookchem.com |

| Polar Surface Area (PSA) | 59.43 Ų | Influences membrane permeability and solubility characteristics. lookchem.com |

| Hydrogen Bond Donors | 0 | Affects potential for specific molecular interactions. lookchem.com |

| Hydrogen Bond Acceptors | 3 | Affects potential for specific molecular interactions. lookchem.com |

| Rotatable Bond Count | 6 | Relates to the conformational flexibility of the molecule. lookchem.com |

Future Directions and Research Opportunities

Exploration of Additional Deuterium (B1214612) Labeling Positions for Advanced Tracer Studies

The current d3-labeling in 2-Descarboxy-2-cyano Telmisartan-d3 provides a stable internal standard for mass spectrometry. lcms.cz However, future research could explore placing deuterium labels at other metabolically active sites on the telmisartan (B1682998) molecule. The primary metabolic pathway for telmisartan is conjugation to form a glucuronide, with the vast majority of the drug excreted in the feces. nih.gov By strategically placing deuterium at sites susceptible to minor oxidative metabolism, researchers could conduct advanced tracer studies. nih.gov These studies, often utilizing techniques like Deuterium Metabolic Imaging (DMI), could provide a more detailed map of the metabolic fate of telmisartan and its derivatives in vitro. nih.govresearchgate.net This approach helps in understanding reaction mechanisms and can elucidate the formation of minor metabolites, which is crucial for a comprehensive understanding of the drug's disposition. nih.govresearchgate.net

Development of New Synthetic Routes for Related Cyano-Containing Benzimidazole (B57391) Derivatives

The benzimidazole core is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities. researchgate.net The synthesis of novel cyano-containing benzimidazole derivatives, inspired by the structure of 2-Descarboxy-2-cyano Telmisartan, is a promising area of research. Current methods for creating such compounds often involve multi-step processes, such as the condensation of o-substituted phenylenediamines with various reagents or N-alkylation with cyanoalkyl halides. acs.orgnih.gov

Future efforts could focus on developing more efficient and versatile synthetic strategies. For example, microwave-assisted multicomponent reactions could offer a rapid and high-yield pathway to diverse heterocyclic molecules. researchgate.net Research into novel catalytic systems, such as using cadmium oxide nanoparticles, has also shown promise in synthesizing benzimidazole derivatives. researchgate.net Developing new routes would not only facilitate the production of this compound but also enable the creation of a library of related compounds for screening and drug discovery. arkat-usa.org

Table 1: Comparison of Synthetic Approaches for Benzimidazole Derivatives

| Method | Description | Advantages | Potential Applications |

| Condensation Reactions | Condensing o-substituted phenylenediamines with propenals or other reagents. acs.org | Well-established, versatile for creating styryl-benzimidazoles. | Synthesis of compounds for DNA binding and antitumor evaluation. acs.org |

| N-alkylation | Alkylation of a benzimidazole core with appropriate cyanoalkyl halides. nih.gov | Direct introduction of cyanoalkyl groups. | Creation of protein kinase inhibitors with anticancer activity. nih.gov |

| Intramolecular Cyclization | Formation of the benzimidazole ring through an internal cyclization reaction. researchgate.net | Can produce complex derivatives in good yield. | Development of novel antitumor agents. researchgate.net |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate the condensation of diamines and anhydrides. researchgate.net | Rapid reaction times, often leading to higher yields. | High-throughput synthesis of diverse heterocyclic libraries. |

Investigation of 2-Descarboxy-2-cyano Telmisartan as a Scaffold for Novel Chemical Entities (NCEs) in Academic Drug Discovery

The structural framework of 2-Descarboxy-2-cyano Telmisartan, featuring a central bis-benzimidazole unit, presents it as a compelling scaffold for developing Novel Chemical Entities (NCEs). While telmisartan itself is a potent angiotensin II receptor antagonist, its analogs have been explored for other activities, including as partial agonists of peroxisome proliferator-activated receptor-gamma (PPARγ), which is relevant to metabolic syndrome. researchgate.netelsevierpure.comahajournals.orgresearchgate.net

By replacing the carboxylic acid group with a cyano group, the molecule's electronic properties and potential as a hydrogen bond acceptor are altered, which could lead to new biological activities. Academic drug discovery programs could use this scaffold to design and synthesize libraries of derivatives. acs.org For instance, hybrids of telmisartan with other molecules, such as borneol, have been created to enhance properties like blood-brain barrier permeability for treating conditions like ischemic stroke. nih.gov The cyano-benzimidazole core could be similarly modified to target a range of diseases, from cancer to neuroinflammatory disorders. researchgate.netnih.gov

Application of Advanced Analytical Techniques for Trace Analysis in Complex Research Matrices

Stable isotope-labeled compounds like this compound are crucial as internal standards for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). lcms.cz These methods are essential for accurately measuring drug concentrations in complex biological matrices like plasma. bioline.org.brresearchgate.netnih.gov

Future research will likely involve the application of even more sensitive analytical techniques, such as ultra-performance liquid chromatography (UPLC) coupled with advanced mass spectrometers. bioline.org.brshimadzu.com These technologies allow for the detection and quantification of trace levels of compounds, which is critical for pharmacokinetic studies, especially at low doses, and for detecting minute quantities of metabolites or impurities. lcms.czscirp.org The development of stability-indicating methods is also crucial to distinguish the parent compound from its degradation products under various stress conditions. longdom.org

Table 2: Representative LC-MS/MS Parameters for Telmisartan Analysis

| Parameter | Value | Reference |

| Parent Ion (m/z) | 515.2 | bioline.org.brresearchgate.net |

| Product Ion (m/z) | 276.1 / 276.2 | bioline.org.brresearchgate.net |

| Internal Standard | Telmisartan-d3 | lcms.cz |

| Ionization Mode | Positive Electrospray (ESI+) | bioline.org.br |

| Lower Limit of Quantitation (LLOQ) | 0.5 - 4.0 ng/mL | bioline.org.brnih.govshimadzu.com |

Note: The m/z for this compound would be different from Telmisartan due to the replacement of the carboxyl group with a cyano group and the addition of three deuterium atoms.

Integration of Multi-Omics Data with Metabolomic Studies Utilizing Deuterated Probes (in vitro, non-human)

The use of deuterated probes is a cornerstone of modern metabolomics, allowing for precise tracking of metabolic pathways without the need for radioactive labels. nih.govrsc.org A significant future direction is the integration of data from these metabolomic studies with other "omics" platforms, such as proteomics, transcriptomics, and lipidomics, in in vitro and non-human models. nih.govfrontiersin.org

By using this compound in cell-based assays, researchers can trace its metabolic fate while simultaneously measuring changes in protein expression (proteomics) and gene activity (transcriptomics). mdpi.comoup.com This multi-omics approach provides a holistic view of the cellular response to the compound, revealing connections between metabolic pathways and other cellular processes. frontiersin.orgmdpi.com Such integrated systems biology studies can uncover novel mechanisms of action, identify biomarkers, and provide a deeper understanding of the biological effects of cyano-benzimidazole derivatives. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 2-Descarboxy-2-cyano Telmisartan-d3?

- Methodological Answer: Synthesis typically involves deuterium isotopic labeling at specific positions, followed by purification using reversed-phase HPLC. Characterization requires a combination of mass spectrometry (MS) for isotopic purity verification, nuclear magnetic resonance (NMR) for structural confirmation, and high-resolution LC-MS to assess chemical stability. Researchers should validate each step using factorial design to optimize reaction conditions (e.g., temperature, solvent ratios) . Data interpretation must align with theoretical frameworks for isotopic labeling efficacy and structural integrity .

Q. How can researchers ensure the stability of this compound under varying experimental conditions?

- Methodological Answer: Stability studies should employ pre-test/post-test designs with control groups exposed to stressors (e.g., light, heat, pH extremes). Use LC-MS or UV spectrophotometry to quantify degradation products. Statistical analysis (e.g., ANOVA) can identify significant degradation pathways. Ensure methodological consistency by linking results to chemical kinetics models .

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

- Methodological Answer: High-sensitivity techniques like UPLC-MS/MS or GC-MS with deuterated internal standards are preferred. Calibration curves must be validated against certified reference materials. Researchers should cross-validate results using orthogonal methods (e.g., NMR vs. MS) to minimize instrumental bias .

Advanced Research Questions

Q. How can contradictions in pharmacokinetic data for this compound be resolved?

- Methodological Answer: Contradictions often arise from interspecies metabolic differences or assay variability. Apply meta-analysis frameworks to harmonize datasets, adjusting for variables like dosing regimens or analytical platforms. Use Bayesian statistical models to quantify uncertainty and identify outliers .

Q. What factorial design approaches are optimal for studying the compound’s receptor-binding kinetics?

- Methodological Answer: A 2^k factorial design is suitable for testing variables such as pH, temperature, and ionic strength. Response surface methodology (RSM) can model nonlinear interactions. Validate findings using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), ensuring alignment with molecular docking simulations .

Q. How can digital trace data (e.g., spectroscopic outputs) be integrated with survey-based research on metabolic pathways?

- Methodological Answer: Develop a conceptual framework that links raw spectral data (e.g., NMR peaks) to metabolic flux models. Use machine learning algorithms to cluster patterns in large datasets, while survey data (e.g., enzyme activity assays) provide mechanistic context. Address ethical and technical challenges in data linkage through anonymized metadata tagging .

Q. What theoretical frameworks guide the study of isotopic effects on the compound’s bioactivity?

- Methodological Answer: Ground research in the Heavy Isotope Effect (HIE) theory, which predicts altered bond strengths and reaction rates due to deuterium substitution. Combine quantum mechanical calculations (e.g., DFT) with in vitro assays to validate isotopic perturbations in receptor-ligand interactions .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.